4-Chlorobenzaldehyde semicarbazone
Overview
Description
4-Chlorobenzaldehyde semicarbazone is an organic compound with the molecular formula C8H8ClN3O It is a derivative of semicarbazone, formed by the reaction of 4-chlorobenzaldehyde with semicarbazide
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzaldehyde semicarbazone can be synthesized through the reaction of 4-chlorobenzaldehyde with semicarbazide hydrochloride in the presence of an acid or base catalyst. The general reaction is as follows:
4-Chlorobenzaldehyde+Semicarbazide hydrochloride→4-Chlorobenzaldehyde semicarbazone+HCl
The reaction is typically carried out in an aqueous or alcoholic medium, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorobenzylamine or 4-Chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzaldehyde semicarbazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticonvulsant, and antitumor activities.
Material Science: It is used in the synthesis of coordination complexes with metals, which have applications in catalysis and material development.
Biological Studies: It is used as a ligand in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-chlorobenzaldehyde semicarbazone involves its interaction with biological targets, such as enzymes and receptors. For instance, it can act as an inhibitor of lysosomal cysteine protease cathepsin B by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including apoptosis and reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzaldehyde thiosemicarbazone
- 4-Chlorobenzaldehyde oxime
- 4-Chlorobenzaldehyde hydrazone
Comparison
4-Chlorobenzaldehyde semicarbazone is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Compared to its thiosemicarbazone analogue, it generally exhibits lower toxicity and different coordination chemistry with metals. The oxime and hydrazone derivatives have different reactivity profiles and biological activities, making this compound a valuable compound for specific applications.
Properties
IUPAC Name |
[(4-chlorophenyl)methylideneamino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWJOUWRVQTCSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967670 | |
Record name | 2-[(4-Chlorophenyl)methylidene]hydrazine-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5315-86-6 | |
Record name | 2-[(4-Chlorophenyl)methylidene]hydrazine-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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